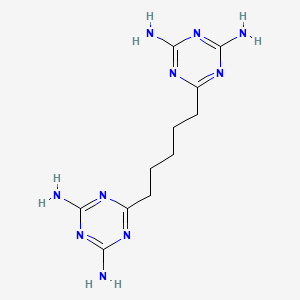
6,6'-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- is a chemical compound belonging to the triazine family. It is characterized by the presence of two triazine rings connected by a pentanediyl bridge. This compound is known for its stability and versatility, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This process is often carried out using a one-pot, microwave-assisted method in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The triazine rings can undergo substitution reactions with different nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity
Wirkmechanismus
The mechanism by which 1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound has a phenyl group instead of a pentanediyl bridge, resulting in different chemical properties and applications.
2,4-Diamino-1,3,5-triazine: This simpler triazine derivative is used in various chemical syntheses and industrial applications.
Uniqueness
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- is unique due to its pentanediyl bridge, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
4128-91-0 |
|---|---|
Molekularformel |
C11H18N10 |
Molekulargewicht |
290.33 g/mol |
IUPAC-Name |
6-[5-(4,6-diamino-1,3,5-triazin-2-yl)pentyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18N10/c12-8-16-6(17-9(13)20-8)4-2-1-3-5-7-18-10(14)21-11(15)19-7/h1-5H2,(H4,12,13,16,17,20)(H4,14,15,18,19,21) |
InChI-Schlüssel |
WNBGQQIHDLCNBV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC1=NC(=NC(=N1)N)N)CCC2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


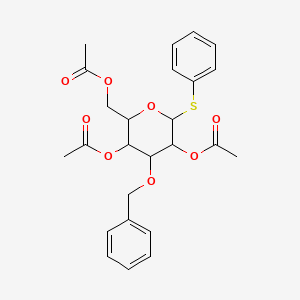

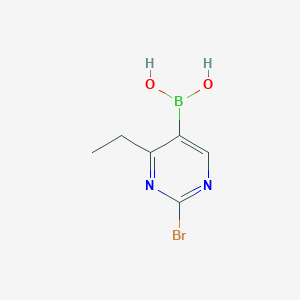


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14078292.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
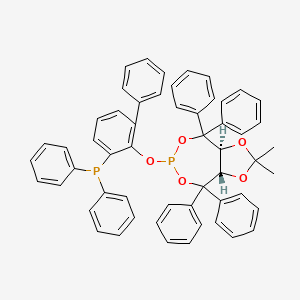
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
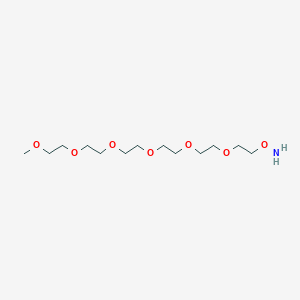
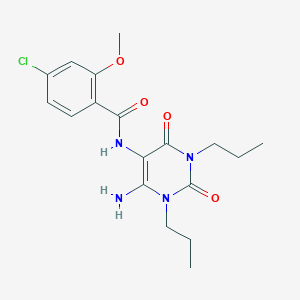
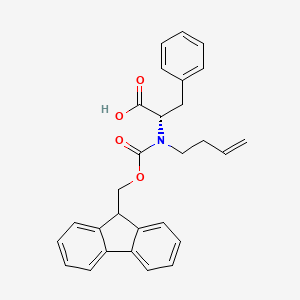
![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)
